Non-Covalent Binding Mode
SARS-CoV-2 Mpro-IN-17 (S5-28) demonstrates a 14.4-fold improvement in Mpro inhibitory potency relative to the parent meisoindigo (Mei) lead compound [1]. The IC50 value for S5-28 was determined as 1.09 μM in a recombinant Mpro enzyme assay, compared to 15.65 μM for Mei under identical experimental conditions [1].
| Evidence Dimension | SARS-CoV-2 Mpro inhibition (IC50) |
|---|---|
| Target Compound Data | 1.09 μM |
| Comparator Or Baseline | Meisoindigo (Mei) 15.65 μM |
| Quantified Difference | 14.4-fold improvement (lower IC50 indicates higher potency) |
| Conditions | Recombinant SARS-CoV-2 Mpro enzyme assay; same experimental conditions for both compounds |
Why This Matters
The marked potency enhancement over the parent scaffold validates the SAR optimization strategy and supports selection of S5-28 over the initial hit for studies requiring robust Mpro engagement.
- [1] Gao Q, Liu S, Zhou Y, Fan J, Ke S, Zhou Y, Fan K, Wang Y, Zhou Y, Xia Z, Deng X. Discovery of meisoindigo derivatives as noncovalent and orally available Mpro inhibitors: their therapeutic implications in the treatment of COVID-19. Eur J Med Chem. 2024 May 16;273:116498. View Source
